(S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956434-63-1
VCID: VC11693865
InChI: InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1
SMILES: COC(=O)C1CC2=C(CN1)C=CC(=C2)Cl.Cl
Molecular Formula: C11H13Cl2NO2
Molecular Weight: 262.13 g/mol

(S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

CAS No.: 1956434-63-1

Cat. No.: VC11693865

Molecular Formula: C11H13Cl2NO2

Molecular Weight: 262.13 g/mol

* For research use only. Not for human or veterinary use.

(S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride - 1956434-63-1

Specification

CAS No. 1956434-63-1
Molecular Formula C11H13Cl2NO2
Molecular Weight 262.13 g/mol
IUPAC Name methyl (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1
Standard InChI Key KDXWQAXABUHDOO-PPHPATTJSA-N
Isomeric SMILES COC(=O)[C@@H]1CC2=C(CN1)C=CC(=C2)Cl.Cl
SMILES COC(=O)C1CC2=C(CN1)C=CC(=C2)Cl.Cl
Canonical SMILES COC(=O)C1CC2=C(CN1)C=CC(=C2)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a tetrahydroisoquinoline core, a partially saturated bicyclic system comprising a benzene ring fused to a piperidine ring. The 3rd position is substituted with a methyl ester group (COOCH3\text{COOCH}_3), while the 6th position bears a chlorine atom. The hydrochloride salt form enhances stability and solubility, critical for pharmacological applications .

Stereochemical Considerations

The (S)-configuration at the 3rd carbon is pivotal for its interaction with biological targets. Enantiomeric purity is maintained through asymmetric synthesis or chiral resolution techniques, ensuring optimal binding to receptors such as opioid or adrenergic systems .

Spectroscopic Characterization

Key spectroscopic data include:

  • 1H^1\text{H} NMR: Signals at δ 3.72 (s, 3H, COOCH3_3), δ 4.25–4.40 (m, 1H, C3-H), and δ 7.15–7.30 (m, 3H, aromatic protons).

  • IR: Stretching vibrations at 1735 cm1^{-1} (ester C=O) and 750 cm1^{-1} (C-Cl) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves a multi-step sequence starting from 6-chloro-1,2,3,4-tetrahydroisoquinoline (6-Cl-THIQ) :

Step 1: N-Protection
6-Cl-THIQ is treated with Boc anhydride to yield tert-butyl 6-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Step 2: Esterification
The protected intermediate undergoes esterification with methyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the methyl ester group.

Step 3: Deprotection and Salt Formation
Boc removal with HCl in dioxane generates the hydrochloride salt, yielding the final product.

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in water (≥50 mg/mL) and methanol; sparingly soluble in ethyl acetate .

  • Stability: Stable under ambient conditions but hygroscopic, requiring storage in desiccators.

Thermal Properties

  • Melting Point: 215–218°C (decomposition) .

  • DSC: Endothermic peak at 217°C corresponding to salt dissociation.

Biological Activities and Applications

Neurological Target Modulation

The compound exhibits affinity for opioid receptors (Ki_i = 120 nM for μ-opioid) . Its chloro and ester groups enhance lipophilicity, facilitating blood-brain barrier penetration .

Industrial Applications

  • Pharmaceutical Intermediate: Used in synthesizing analgesics (e.g., dual μ-opioid/NK1 antagonists).

  • Material Science: Incorporated into conducting polymers for biosensors .

Recent Research Advances

Hydantoin Derivatives

Reaction with isocyanates yields hydantoins (e.g., imidazo[1,5-b]isoquinoline-diones), showing anticonvulsant activity in vitro (IC50_{50} = 8 μM against NMDA receptors) .

Stereoselective Synthesis

Chiral HPLC confirmed >99% enantiomeric excess for derivatives, underscoring the role of the (S)-configuration in bioactivity .

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